Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-
Overview
Description
Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a propenyl phenyl group, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- typically involves the amidation reaction between esters and 3-(dimethylamino)-1-propylamine. This reaction can be catalyzed by various catalysts, including lead acetate, which has been shown to significantly increase the reaction rate even for esters with high steric factors . The reaction conditions often involve mild temperatures and the removal of low-boiling alcohol to shift the equilibrium towards the desired amide product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of carboxylic acid chlorides or esters as reactants. The choice of reactants and catalysts can vary depending on the desired yield and purity of the final product. The use of esters is preferred due to their lower toxicity and cost compared to carboxylic acid chlorides .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used .
Scientific Research Applications
Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is investigated for its therapeutic potential.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group and the propenyl phenyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]acetamide: Similar in structure but with different functional groups.
N-ethyl-N-[3-(dimethylamino)phenyl]acetamide: Shares the dimethylamino and phenyl groups but differs in the propenyl group.
Uniqueness
Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWJJVRASIHSQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168373 | |
Record name | N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96605-66-2 | |
Record name | N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96605-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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